3-Chloro-2-fluoro-5-nitrophenol

Beschreibung

Significance of Poly-substituted Phenolic Architectures in Contemporary Organic and Physical Chemistry

Poly-substituted phenolic architectures are foundational to many areas of modern chemistry. The strategic placement of various substituents on the phenol (B47542) ring allows for the fine-tuning of electronic properties, acidity, and reactivity. oregonstate.edu These tailored molecules are indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers. oregonstate.edu For instance, the introduction of electron-withdrawing groups like halogens and nitro moieties can significantly increase the acidity of the phenolic proton and render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular frameworks from relatively simple precursors. oregonstate.edunih.gov The development of efficient synthetic methods, such as cyclo-condensation and palladium-catalyzed C-H oxygenation, has further expanded the accessibility and diversity of these valuable compounds. researchgate.net

Overview of the Structural Features of 3-Chloro-2-fluoro-5-nitrophenol and its Proposed Research Relevance Based on Analogous Compounds

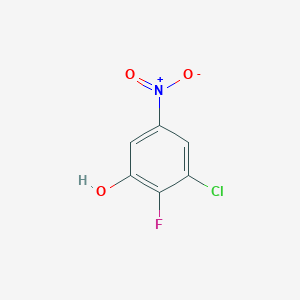

This compound is a poly-substituted aromatic compound with the molecular formula C₆H₃ClFNO₃. Its structure features a phenol backbone with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position relative to the hydroxyl group. While specific research dedicated to this exact molecule is not extensively available in peer-reviewed literature, its structural similarity to other well-studied halogenated nitrophenols allows for informed predictions regarding its chemical behavior and potential areas of research interest.

The presence of three distinct electron-withdrawing substituents is expected to confer significant electrophilicity to the aromatic ring, making it a prime candidate for SNAr reactions. The fluorine atom, in particular, is an excellent leaving group in such reactions. This reactivity is valuable for the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy, as has been demonstrated with analogous fluoronitrophenol derivatives. acs.org

Furthermore, the arrangement of the substituents is likely to result in interesting intramolecular and intermolecular interactions in the solid state. For example, intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent fluorine or the nitro group could influence its conformation. In the solid state, intermolecular interactions such as hydrogen bonding and π–π stacking are anticipated, similar to those observed in other halogenated nitroaromatic compounds. nih.govnih.gov These interactions are crucial in determining the crystal packing and, consequently, the material's bulk properties.

Interactive Data Table: Properties of this compound and Related Compounds

The following table summarizes key properties of this compound and some of its structural isomers and related compounds. This data is compiled from various chemical suppliers and databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1805656-07-8 | C₆H₃ClFNO₃ | 191.54 |

| 2-Fluoro-5-nitrophenol | 22510-08-3 | C₆H₄FNO₃ | 157.10 nih.govscbt.com |

| 3-Chloro-5-nitrophenol | 618-63-3 | C₆H₄ClNO₃ | 173.55 sigmaaldrich.com |

| 5-Chloro-2-nitrophenol | 618-63-3 | C₆H₄ClNO₃ | 173.55 nih.gov |

| 3-Chloro-4-fluoro-5-nitrophenol | 1799412-26-2 | C₆H₃ClFNO₃ | 191.54 |

| 2-Chloro-6-fluoro-3-nitrophenol | 1804405-11-5 | C₆H₃ClFNO₃ | 191.54 |

| 6-Bromo-3-fluoro-2-nitrophenol | 872363-59-2 | C₆H₃BrFNO₃ | 236.00 |

| 3-Chloro-2-fluorophenol | 2613-22-1 | C₆H₄ClFO | 146.55 sigmaaldrich.com |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | 185.11 |

An exploration of the synthetic pathways leading to substituted halogenated nitrophenols, with a focus on the structural framework of this compound, reveals a landscape of intricate and highly controlled organic reactions. The strategic introduction of nitro and halogen functionalities onto a phenolic ring system demands a nuanced understanding of directing group effects, reaction kinetics, and purification methodologies.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMASDVKWUWQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Investigations for Structural and Electronic Characterization of Halogenated Nitrophenols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Chloro-2-fluoro-5-nitrophenol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis in Substituted Phenols

Proton NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In aromatic systems like substituted phenols, the chemical shifts of the aromatic protons are influenced by the electronic effects (both inductive and resonance) of the substituents on the ring. libretexts.org Electronegative groups and unsaturated systems, such as the chloro, fluoro, and nitro groups in this compound, generally cause a downfield shift (to higher ppm values) for nearby protons. libretexts.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the two aromatic protons. The hydroxyl (-OH) proton signal is typically a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, but for phenols, it often appears in the 4-7 ppm range. libretexts.org This signal can be identified by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). docbrown.info

The two aromatic protons (H-4 and H-6) will appear in the aromatic region, typically between 7 and 8 ppm. libretexts.org Their exact chemical shifts and coupling patterns are determined by the surrounding substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding ortho and para protons. The halogen atoms also contribute to deshielding through their electronegativity. The fluorine and chlorine atoms will influence the adjacent protons, and coupling between the protons themselves (meta-coupling) and through-space coupling to the fluorine atom would be expected, leading to complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| OH | 5.0 - 7.0 | br s (broad singlet) |

| H-4 | 7.5 - 8.0 | d (doublet) or dd (doublet of doublets) |

| H-6 | 7.8 - 8.3 | d (doublet) or dd (doublet of doublets) |

Note: Predicted values are based on general principles for substituted phenols and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. In substituted benzenes, the chemical shifts of the ring carbons are highly sensitive to the attached functional groups. The spectrum of this compound will display six distinct signals for the six aromatic carbon atoms, as the substitution pattern removes all symmetry.

The carbon atom attached to the hydroxyl group (C-1) typically resonates in the 150-160 ppm range. docbrown.inforesearchgate.net The carbons bonded to the electron-withdrawing nitro (C-5) and halogen (C-2, C-3) groups will also be significantly affected. The C-F bond will result in a large C-F coupling constant, which can be a key identifier. The carbon atom of the C-NO₂ group is also shifted downfield. The remaining carbons (C-4, C-6) will have shifts influenced by the cumulative effects of all substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 150 - 158 |

| C-2 (C-F) | 145 - 155 (with large ¹JCF coupling) |

| C-3 (C-Cl) | 125 - 135 |

| C-4 (C-H) | 120 - 130 |

| C-5 (C-NO₂) | 140 - 150 |

| C-6 (C-H) | 115 - 125 |

Note: Predicted values are based on additive models and data from similar substituted phenols. ucf.eduacs.orgresearchgate.net Actual values can vary.

Fluorine-19 (¹⁹F) NMR Spectral Analysis in Fluorinated Phenols

Fluorine-19 NMR is a highly sensitive technique used to study fluorine-containing compounds. acs.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this a powerful analytical method. nih.gov The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment. researchgate.net

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the other substituents on the aromatic ring. In fluorinated aromatic compounds, shifts typically fall in the range of -60 to -172 ppm. researchgate.net The presence of the ortho-chloro and meta-nitro groups will affect the electron density around the fluorine atom and thus its chemical shift. Furthermore, the signal will likely be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-4 and H-6, through multiple bonds), providing valuable connectivity information. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Interpretation of Characteristic Functional Group Vibrations in Substituted Phenols

The FT-IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3500 cm⁻¹ due to the stretching vibration of the hydroxyl group. pressbooks.publibretexts.orglibretexts.org Its broadness is indicative of hydrogen bonding.

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹. okstate.edu

C=C Aromatic Stretch: Two or more bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring. pressbooks.publibretexts.org

NO₂ Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. orientjchem.org

C-O Stretch: A strong band for the phenolic C-O stretching vibration should appear in the 1200-1260 cm⁻¹ region.

C-F and C-Cl Stretch: The C-F stretching vibration gives a strong band in the 1100-1400 cm⁻¹ region, while the C-Cl stretch appears at lower frequencies, typically between 700 and 850 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3500 (broad) |

| C-H (aromatic) | Stretch | 3050 - 3150 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| C-O | Stretch | 1200 - 1260 |

| C-F | Stretch | 1100 - 1400 |

| C-Cl | Stretch | 700 - 850 |

Analysis of Intramolecular Hydrogen Bonding via Vibrational Modes

In ortho-substituted phenols, such as those with a nitro group, intramolecular hydrogen bonding can occur between the phenolic proton and an oxygen atom of the nitro group. researchgate.netresearchgate.netchempedia.info In this compound, the hydroxyl group is at position 1 and the nitro group is at position 5, making direct intramolecular hydrogen bonding between them impossible due to their separation.

However, the presence of a fluorine atom at the ortho position (C-2) to the hydroxyl group introduces the possibility of an intramolecular hydrogen bond between the phenolic -OH and the electronegative fluorine atom (O-H···F). The formation of such a bond would have a distinct effect on the vibrational spectrum. The O-H stretching frequency would be expected to shift to a lower wavenumber (frequency) compared to a non-hydrogen-bonded phenol (B47542), and the band would likely be sharper than that seen for intermolecular hydrogen bonding. okstate.edu This phenomenon is a key indicator of the molecule's preferred conformation in non-polar solvents or the gas phase. The strength and presence of this intramolecular bond can be confirmed by comparing spectra run in different solvents, as polar, hydrogen-bond-accepting solvents would disrupt this internal interaction in favor of intermolecular bonding with the solvent.

Electronic Absorption and Emission Spectroscopy for Photophysical Studies

The electronic absorption spectra of nitro- and halogen-substituted phenols are characterized by distinct bands in the ultraviolet (UV) and visible regions, typically between 200 and 400 nm. rsc.org The position and intensity of these absorption bands are highly sensitive to the nature and position of the substituents on the phenol ring. Nitrophenols, for instance, exhibit absorption bands that can be attributed to charge-transfer (CT) transitions from the benzene (B151609) ring to the nitro group. researchgate.net

In a study of various nitrophenols, it was observed that these compounds display clear absorption peaks in the blue-to-UV region. nih.gov The specific absorption maxima (λmax) are influenced by the location of the nitro group. For example, 2-nitrophenol (B165410) in cyclohexane (B81311) shows a B-band absorption at 271.6 nm, which is assigned to a charge-transfer excitation. researchgate.net Gas-phase measurements of nitrophenols have shown large absorption cross-sections (approximately 10⁻¹⁷ cm² molecule⁻¹) that are blue-shifted by about 20 nm compared to their spectra in solution. nih.gov

The following table summarizes the reported absorption maxima for several related nitrophenol compounds, providing a basis for estimating the spectral properties of this compound.

| Compound | Solvent/Phase | Absorption Maxima (λmax) |

|---|---|---|

| 2-Nitrophenol | Acidic Water | ~279 nm, ~351 nm nih.gov |

| 3-Nitrophenol | Acidic Water | ~275 nm, ~335 nm nih.gov |

| 4-Nitrophenol | Acidic Water | ~318 nm nih.govlongdom.org |

| 2-Nitrophenol | Cyclohexane | ~272 nm, ~346 nm researchgate.net |

| 5-Fluoro-2-nitrophenol | Not Specified | Melting point suggests solid at room temp.; no solution λmax provided. sigmaaldrich.com |

The photophysical properties of halogenated nitrophenols are significantly influenced by external factors such as pH and intrinsic molecular features like the type and position of substituents.

Influence of pH: The pH of the aqueous solution is a critical variable as it dictates the protonation state of the phenolic hydroxyl group. researchgate.net In acidic to neutral solutions, the compound exists in its protonated (molecular) form. As the pH increases above the acid dissociation constant (pKa), the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This deprotonation leads to a substantial change in the electronic structure of the molecule, resulting in a noticeable shift in the UV-Visible absorption spectrum. nih.gov

Generally, the absorption peaks of the deprotonated nitrophenolates are significantly red-shifted (shifted to longer wavelengths) compared to their protonated forms. nih.gov For example, the strong absorption peak of p-nitrophenol shifts from 318 nm in its molecular form to around 400 nm for its phenolate form. nih.govlongdom.org This is because the phenolate oxygen is a stronger electron donor, which enhances the intramolecular charge transfer to the nitro group. The pKa values for nitrophenols are a key indicator of their acidity and are themselves influenced by the substituent's position. nih.gov

| Compound | pKa Value |

|---|---|

| 2-Nitrophenol | ~7.2 nih.gov |

| 3-Nitrophenol | ~8.4 nih.gov |

| 4-Nitrophenol | ~7.1 nih.govresearchgate.net |

Influence of Substituents: The nature and position of substituents on the aromatic ring play a crucial role in determining the photophysical properties.

Nitro Group Position: The relative positioning of the hydroxyl and nitro groups (ortho, meta, or para) significantly alters the electronic dynamics. nih.gov The meta-substituted isomer, 3-nitrophenol, exhibits the strongest charge-transfer character and has a notably different pKa compared to the ortho and para isomers, highlighting altered electronic effects. nih.gov This difference in electronic structure affects excited-state relaxation dynamics. nih.gov

Halogen Substituents: Halogens like chlorine and fluorine are electron-withdrawing groups that can influence the acidity of the phenol and the energy of its molecular orbitals. researchgate.net Their presence can lead to shifts in the absorption maxima and changes in the molar absorptivity. The specific effect depends on both the type of halogen and its position relative to the other functional groups on the ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns of Halogenated Phenol Derivatives

Mass spectrometry is an essential analytical technique for confirming the molecular mass of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (molecular formula: C₆H₃ClFNO₃), the calculated molecular weight is approximately 191.55 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 193 would also be observed, with an intensity about one-third of the molecular ion peak.

The fragmentation of halogenated phenols in a mass spectrometer is a competitive process. rsc.org Common fragmentation pathways for related compounds include the elimination of small, stable molecules or radicals. For halogenated nitrophenols, fragmentation typically involves:

Loss of a Nitro Group: Ejection of •NO₂ (mass of 46) is a common pathway for nitroaromatic compounds, leading to a significant fragment ion.

Loss of Carbon Monoxide: Following initial fragmentation, the resulting phenolic ring can lose a molecule of carbon monoxide (CO, mass of 28). This is a characteristic fragmentation for phenols. docbrown.info

Loss of Halogen: Elimination of the halogen atom (e.g., •Cl, mass of 35) or a hydrogen halide (e.g., HCl, mass of 36) can occur. rsc.org

Loss of a Formyl Radical: The elimination of a formyl radical (•CHO, mass of 29) is another competing fragmentation pathway. rsc.org

Based on the fragmentation of similar molecules like 5-chloro-2-nitrophenol, a proposed fragmentation pattern for this compound is outlined in the table below. nist.gov

| m/z (Mass/Charge) | Likely Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 191/193 | [C₆H₃³⁵ClFNO₃]⁺ / [C₆H₃³⁷ClFNO₃]⁺ | Molecular Ion ([M]⁺) |

| 161/163 | [C₆H₃ClFO₂]⁺ | Loss of •NO |

| 145/147 | [C₆H₃ClFO]⁺ | Loss of •NO₂ |

| 117/119 | [C₅H₃ClFO]⁺ | Loss of •NO₂ and CO |

| 110 | [C₅H₃FO]⁺ | Loss of •NO₂ and •Cl |

Reactivity and Transformation Pathways of Halogenated Nitrophenols

Nucleophilic Aromatic Substitution (SNAr) in Activated Phenolic Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for substituted aromatic compounds, particularly those activated by electron-withdrawing groups. In the context of halogenated nitrophenols, this reaction is of significant interest for both synthetic chemistry and understanding the environmental fate of these compounds.

Influence of Halogen and Nitro Groups on SNAr Reactivity

The reactivity of halogenated nitrophenols in SNAr reactions is profoundly influenced by the nature and position of both the halogen and nitro group substituents on the aromatic ring. Electron-withdrawing groups, especially nitro groups, are essential for activating the aromatic ring towards nucleophilic attack. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

The position of the electron-withdrawing group relative to the leaving group (halogen) is crucial. For SNAr to occur efficiently, the electron-withdrawing substituent must be located ortho or para to the leaving group. libretexts.org This positioning allows for the delocalization of the negative charge of the intermediate onto the electron-withdrawing group, thereby stabilizing it. libretexts.org A substituent in the meta position does not provide this resonance stabilization, rendering the compound much less reactive towards nucleophilic substitution. libretexts.org For instance, p-chloronitrobenzene and o-chloronitrobenzene are reactive towards hydroxide (B78521) ions at elevated temperatures, while m-chloronitrobenzene remains inert under similar conditions. libretexts.org

The nature of the halogen also plays a role in reactivity. Fluorine, being the most electronegative halogen, generally increases the susceptibility of the aromatic ring to nucleophilic attack compared to other halogens like chlorine. beilstein-journals.org This is exemplified in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes nucleophilic aromatic substitution of the fluorine atom. beilstein-journals.org

The acidity of the phenolic proton is also affected by the substituents. The presence of electron-withdrawing groups like fluorine and nitro groups lowers the pKa of the phenol (B47542), making it more acidic.

Role of Meisenheimer Complexes as Intermediates

Historically, the existence of these complexes was inferred from the intense color observed during reactions of nitroaromatics with bases. wikipedia.orgbris.ac.uk Jakob Meisenheimer, in 1902, provided key evidence for their structure by demonstrating that the starting material could be recovered upon acidification of the reaction mixture. wikipedia.org The structure of these complexes has since been confirmed by techniques like NMR spectroscopy. wikipedia.orgrsc.org

The formation of a stable Meisenheimer complex is favored by the presence of strong electron-withdrawing groups, such as nitro groups, and a poor leaving group, like fluoride (B91410). bris.ac.uk In some cases, particularly with multiple nitro groups, the Meisenheimer complex can be isolated as a stable salt. wikipedia.org However, in many SNAr reactions, the Meisenheimer complex is a high-energy intermediate that quickly proceeds to the final product by expelling the leaving group. bris.ac.uk Recent studies suggest that for some SNAr reactions, particularly those not involving nitro groups or fluoride leaving groups, the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate. bris.ac.uk

Spirocyclic Meisenheimer complexes are a special class of these intermediates formed through an intramolecular SNAr reaction, and some exhibit exceptional stability. nih.gov The formation of a hydrogen-bonded Meisenheimer complex has also been proposed to explain the unusually high reactivity of some nitroanilines with hydroxide ions in aqueous media. acs.org

Environmental Degradation Mechanisms of Halogenated Nitrophenols

Halogenated nitrophenols are recognized as environmental pollutants due to their toxicity and persistence. nih.govasm.org Their degradation in the environment can occur through both abiotic and biotic pathways.

Advanced Oxidation Processes (AOPs) and Radical Reactions

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netyoutube.comyoutube.com These processes are considered effective for the degradation of recalcitrant compounds like halogenated nitrophenols. researchgate.net

Several AOPs have been investigated for the degradation of chlorinated nitrophenols, including UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and UV/Fenton processes. nih.gov A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) found that the UV/Fenton process was the most effective for partial mineralization, although H₂O₂ alone was a more cost-effective option for initial degradation. nih.gov The degradation efficiency of these processes generally follows the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov

The fundamental mechanism of AOPs involves the generation of highly reactive hydroxyl radicals, which are powerful, non-selective oxidizing agents. youtube.comyoutube.com These radicals can attack the aromatic ring of halogenated nitrophenols, leading to their breakdown into smaller, less toxic molecules and eventually to mineralization (conversion to CO₂, water, and inorganic salts). researchgate.netnih.gov The effectiveness of AOPs can be influenced by various factors, including pH, the concentration of the oxidant (e.g., H₂O₂), and the presence of catalysts like iron ions or TiO₂. nih.gov

Microbial advanced oxidation is an emerging area where microorganisms are utilized to generate reactive oxygen species for pollutant degradation. nih.gov For instance, electrical stimulation has been shown to enhance the microbial advanced oxidation of p-nitrophenol by promoting extracellular electron transfer and the generation of hydroxyl radicals through Fenton-like reactions. nih.gov

Microbial Transformation and Bioremediation Pathways

Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered a cost-effective and environmentally friendly approach for cleaning up contaminated sites. nih.govresearchgate.net Bacteria and fungi have demonstrated the ability to degrade a variety of halogenated nitroaromatic compounds. nih.govasm.org

Fungal and Bacterial Degradation Studies on Halogenated Nitroaromatic Compounds

Fungal Degradation:

Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that can break down complex and persistent organic pollutants. researchgate.netscielo.br These fungi are known for their ability to degrade lignin, a complex polymer found in wood, and their enzymes can also act on a wide range of xenobiotic compounds, including halogenated nitrophenols. scielo.br

Studies have shown that fungi like Caldariomyces fumago can degrade chlorinated and fluorinated nitrophenols. mdpi.com For example, C. fumago was able to degrade 80% of 1 mM 2-chloro-4-nitrophenol (B164951) within 96 hours. mdpi.com Other fungal species, such as Curvularia sp., Trametes versicolor, and Penicillium roquefortii, have also shown the capacity to degrade fluorinated nitrophenols. mdpi.com The degradation process often leads to a significant reduction in the toxicity of the compounds. mdpi.com

The table below summarizes the degradation of a fluorinated nitrophenol by various fungal strains.

| Fungal Strain | Degradation of 0.3 mM 5-fluoro-2-nitrophenol | Time to reach >80% Degradation |

|---|---|---|

| Caldariomyces fumago | 84% | 24 hours |

| Curvularia sp. | >80% | 48 hours |

| Trametes versicolor | >80% | 56 hours |

| Penicillium brumalis | >80% | 56 hours |

| Penicillium roquefortii | >80% | 72 hours |

Bacterial Degradation:

Numerous bacterial strains have been isolated that can utilize halogenated nitrophenols as a source of carbon, nitrogen, and energy. nih.govnih.gov The degradation pathways in bacteria often involve initial steps such as reductive dehalogenation, reduction of the nitro group, or hydroxylation of the aromatic ring. researchgate.netnih.gov

For example, the degradation of 2-chloro-4-nitrophenol has been studied in several Burkholderia species. nih.gov The degradation of 2-chloro-5-nitrophenol (B15424) by Cupriavidus sp. strain CNP-8 involves the initial reduction of the nitro group. frontiersin.org Dichlorinated nitrophenols, being more toxic and resistant to degradation, present a greater challenge, but some bacteria have shown the ability to break them down. semanticscholar.org

The degradation kinetics of these compounds by bacteria are often concentration-dependent. frontiersin.org The table below shows a comparison of the degradation of different chlorinated nitrophenols by Cupriavidus sp. strain CNP-8. semanticscholar.org

| Compound | Maximum Degradation Concentration | Substrate Affinity (Ks) | Inhibition Constant (Ki) |

|---|---|---|---|

| 2,6-dichloro-4-nitrophenol (B181596) | < 1.0 mM | 0.038 mM | 0.42 mM |

| 2-chloro-4-nitrophenol | 1.6 mM | 0.022 mM | 0.72 mM |

This data indicates that the presence of an additional chlorine atom in 2,6-dichloro-4-nitrophenol increases its toxicity and reduces the efficiency of microbial degradation compared to the monochlorinated analog. semanticscholar.org

Photochemical Reactions of Halogenated Phenols

The presence of halogen and nitro substituents on the phenol ring significantly influences the photochemical reactivity of the molecule. These electron-withdrawing groups can affect the absorption of light and the subsequent electronic transitions that initiate photochemical reactions. The degradation of substituted phenols, including chloronitrophenols, has been investigated using various photocatalytic systems. For instance, the rate of photocatalytic degradation of different chloronitrophenols has been shown to vary depending on the position of the substituents. researchgate.net

In general, the photoexcitation of halogenated phenols in aqueous solutions can lead to the formation of transient reactive species, such as carbene intermediates. nih.gov These reactive intermediates can then undergo various reactions, leading to the formation of a range of photoproducts. The specific reaction pathways are dependent on the reaction conditions, including pH and the presence of other substances in the water.

The degradation of chloronitrophenols can also be influenced by the presence of other compounds. For example, the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus species has been reported to yield 5-chloro-2-methylbenzoxazole. researchgate.net While this is a biological transformation, it highlights the potential for complex reactions involving halogenated nitrophenols.

Design, Synthesis, and Research Applications of Derivatives and Analogs of Halogenated Nitrophenols

Exploration of Structure-Activity Relationships (SAR) in Substituted Phenols

The biological and chemical activity of a substituted phenol (B47542) is intrinsically linked to the nature and position of the functional groups attached to its aromatic ring. Understanding these relationships is crucial for designing molecules with specific properties.

Impact of Halogen and Nitro Group Substitution Patterns on Electronic and Chemical Behavior

The chemical personality of a phenol molecule is significantly altered by the presence of electron-withdrawing or electron-donating substituents. In the case of 3-Chloro-2-fluoro-5-nitrophenol, the ring is decorated with three potent electron-withdrawing groups: a nitro group (-NO₂), a chloro group (-Cl), and a fluoro group (-F).

These groups influence the phenol's properties through two primary electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, the halogen atoms (F and Cl) and the nitro group pull electron density away from the benzene (B151609) ring through the sigma (σ) bonds. This effect destabilizes the benzene ring itself but stabilizes the phenoxide anion that forms upon deprotonation of the hydroxyl group. vanderbilt.edu The electron-withdrawing inductive effect helps to spread out the negative charge of the resulting anion, thereby increasing the acidity of the parent phenol. libretexts.org

Resonance Effect (-M or -R): The nitro group is a strong electron-withdrawing group through resonance, especially when positioned ortho or para to the hydroxyl group. quora.comlibretexts.org It can delocalize the negative charge of the phenoxide ion into the nitro group itself, creating additional stable resonance structures. libretexts.orgdoubtnut.com This delocalization provides significant stabilization for the conjugate base, making the phenol much more acidic. doubtnut.com While halogens also have a resonance effect (+R) due to their lone pairs, their inductive effect (-I) is dominant in influencing acidity. doubtnut.com

The cumulative impact of these electron-withdrawing substituents makes halogenated nitrophenols considerably more acidic (having a lower pKa value) than phenol itself. vanderbilt.edulibretexts.org The stabilization of the phenoxide conjugate base is the key factor; the more stable the base, the stronger the corresponding acid. vanderbilt.edu The effects of multiple substituents on the acidity of a phenol are generally additive. vanderbilt.edu

| Halogens (-F, -Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Moderately increases acidity | The strong -I effect outweighs the weaker +R effect, leading to net stabilization of the phenoxide anion. vanderbilt.edudoubtnut.com |

Synthesis of Novel Halogenated Nitrophenol Derivatives as Synthetic Intermediates

Halogenated nitrophenols, including this compound, are not typically end-products themselves but rather serve as versatile building blocks for constructing more complex and valuable molecules. Their utility spans the pharmaceutical, agrochemical, and materials science sectors.

Precursors for Pharmaceuticals and Agrochemicals, as seen with other halogenated nitrophenols

Nitrophenol isomers are widely used as intermediates in the production of dyes, pigments, rubber chemicals, and photographic chemicals. nih.govcdc.gov Their application is particularly prominent in the synthesis of pharmaceuticals and agrochemicals. nih.govcdc.gov The nitro group can be readily reduced to an amino group, a common functional group in many active pharmaceutical ingredients, while the halogen atoms can serve as handles for cross-coupling reactions or act as key components for biological activity.

For instance, the related compound 5-Fluoro-2-nitrophenol has been utilized in the total synthesis of the (+/−)-CC-1065 CPI subunit and as a precursor for 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have shown potential as angiogenesis inhibitors. sigmaaldrich.com Similarly, 2-fluoro-4-nitrophenol (B1220534) is a known intermediate in the synthesis of kinase inhibitors. acs.org Furthermore, compounds containing a 5,6,7,8-tetrahydroisoquinoline (B1330172) fragment, which can be synthesized from nitrophenyl-group-containing precursors, are used as intermediates for drugs treating a variety of conditions. nih.gov

In the agrochemical industry, the introduction of halogen atoms is a critical strategy for modulating the physicochemical properties and biological efficacy of crop protection agents. researchgate.net Since 2010, approximately 81% of newly launched agrochemicals contain halogen atoms. researchgate.netresearchgate.net Nitrophenols are staple precursors for manufacturing a range of fungicides and insecticides. nih.govcdc.gov

Building Blocks for Advanced Functional Materials and Polymers

The phenolic structure is a fundamental unit in polymer chemistry. Phenolic compounds can undergo polymerization to form resins and other advanced materials. mdpi.com These polymerizations can be achieved through various methods, including enzyme-catalyzed processes which are considered an environmentally friendly approach. mdpi.comsemanticscholar.orgresearchgate.net

Nitroaromatic compounds are important building blocks in the synthesis of polymers, pigments, and dyes. researchgate.net The reactivity of halogenated phenols allows for their incorporation into polymer backbones. For example, phenolic polymers can be synthesized via the nucleophilic substitution of halogenated aromatic compounds. mdpi.com Research has demonstrated the creation of novel phenolic polymers with unique functionalities, such as a methylene-bonded tetraphenylethene polymer that shows a color change (solvatochromism) in the presence of halogenated organic solvents. nih.gov This highlights the potential for using specifically substituted phenols to design materials with tailored sensory or electronic properties.

Mechanistic Studies on the Chemical Behavior and Reactivity of Substituted Phenols

The chemical behavior of phenols is markedly different from that of aliphatic alcohols; for instance, the direct substitution or elimination of the phenolic hydroxyl group is generally not observed. libretexts.org The reactivity is instead dominated by reactions on the aromatic ring and transformations involving the acidic proton of the hydroxyl group.

The electronic properties of the substituents, as discussed in section 6.1.1, are the primary drivers of the molecule's reactivity and the mechanisms through which it reacts. researchgate.net Mechanistic studies on substituted phenols often focus on oxidation reactions and electrophilic substitution. Research into the oxidation of various substituted phenols by a cupric-superoxo complex has shown that the reaction can proceed through a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group. acs.orgacs.org This initial step forms a phenoxyl radical, which is a key intermediate that can undergo subsequent coupling or oxygenation reactions. acs.org

Theoretical studies using computational methods are also employed to understand the intrinsic reactivity and regioselectivity of these compounds. researchgate.net For example, the preferred sites of protonation on a substituted phenol can be predicted by locating the frontier molecular orbitals, providing insight into stereoelectronic effects that govern reactions. researchgate.net The presence of strong electron-withdrawing groups like the nitro and halogen substituents on this compound deactivates the ring toward electrophilic aromatic substitution compared to phenol itself, while also directing any potential reactions based on the combined electronic influences of the groups.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-fluoro-5-nitrophenol, and what key parameters influence reaction yield?

- Answer: Synthesis typically involves sequential nitration and halogenation of phenol derivatives. For example, nitration of 3-chloro-2-fluorophenol under controlled acidic conditions (H₂SO₄/HNO₃) at 0–5°C minimizes side reactions. Halogen positioning is critical; fluorine’s ortho-directing effect ensures regioselective nitration at the 5-position . Key parameters include temperature control (<10°C to prevent over-nitration), stoichiometric ratios (1:1.2 phenol:nitrating agent), and catalyst selection (e.g., FeCl₃ for chloro-substitution). Evidence from fluoronitrophenol analogs shows yields improve with inert atmospheres (N₂) to avoid oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., J₃-F ~12 Hz for fluorine in the 2-position) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and phenolic -OH (broad ~3200 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 205.5 (C₆H₃ClFNO₃) with fragmentation peaks for NO₂ (46 amu) and Cl (35/37 amu) .

Q. What solubility characteristics inform experimental design for this compound?

- Answer: The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) and oxygenated solvents (ethanol, acetone) due to nitro and hydroxyl groups . For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How do chlorine and fluorine substituents influence electronic structure and reactivity in nucleophilic aromatic substitution (NAS)?

- Answer: The electron-withdrawing nitro (meta-directing) and halogen (ortho/para-directing) groups create a polarized aromatic ring. Fluorine’s strong -I effect increases ring electrophilicity, favoring NAS at the 4-position (para to fluorine). Computational studies (DFT) show LUMO localization at the 4-position, with activation energies ~15 kcal/mol lower than unsubstituted analogs . Experimental data from fluoronitrobenzene derivatives confirm higher NAS rates with fluorine vs. chlorine due to enhanced σ-complex stabilization .

Q. What strategies mitigate competing side reactions during synthesis, particularly nitro group instability?

- Answer:

- Halogenation Sequence : Introduce chlorine before nitration to avoid nitro group reduction during chlorination .

- Low-Temperature Halogenation : Use Cl₂ gas in CCl₄ at -20°C to prevent nitro group decomposition .

- Protecting Groups : Temporarily protect the phenolic -OH with acetyl groups to stabilize the nitro moiety during halogenation, followed by deprotection (NaOH/EtOH) .

Q. How does this compound interact with biological targets like cytochrome P450 enzymes?

- Answer: The nitro group undergoes enzymatic reduction to nitroso intermediates, which form covalent adducts with heme iron in CYP450s, inhibiting activity (IC₅₀ ~5 µM in rat liver microsomes) . Competitive inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin) confirm dose-dependent inhibition. Molecular docking studies suggest fluorine’s electronegativity enhances binding to the enzyme’s active site (ΔG = -9.2 kcal/mol) .

Q. What computational models predict environmental fate and toxicity?

- Answer:

- QSAR Models : Predict logP (1.8) and bioconcentration factor (BCF = 120 L/kg) using EPI Suite, indicating moderate bioaccumulation .

- ToxCast Data : Nitrophenol derivatives show endocrine-disruption potential via estrogen receptor binding (AC50 = 1 µM) .

- Degradation Pathways : Hydrolysis half-life (t₁/₂) in water is ~30 days at pH 7, with photodegradation accelerating breakdown (UV-Vis λₘₐₓ = 310 nm) .

Methodological Notes

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential skin irritation (PAC-1 = 2.1 mg/m³) .

- Data Contradictions : Discrepancies in melting points (e.g., 93–95°C vs. 75–77°C for isomers) highlight the need for rigorous HPLC purity checks (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.